molecular formula C14H8F3N3O2 B5493170 6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole

6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole

Cat. No.: B5493170
M. Wt: 307.23 g/mol
InChI Key: PTBMBTPBRSSVLG-UHFFFAOYSA-N
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Description

6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group attached to the phenyl ring at the 3rd position.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-nitro-1-[3-(trifluoromethyl)phenyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-2-1-3-11(6-10)19-13-7-12(20(21)22)5-4-9(13)8-18-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBMBTPBRSSVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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